

Technical Guide: 2,4-Dibromophenyl Isocyanate in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,4-Dibromophenyl isocyanate*

Cat. No.: B1351879

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,4-dibromophenyl isocyanate**, a key reagent in organic synthesis with significant potential in medicinal chemistry, particularly in the development of novel therapeutics targeting the cGAMP-STING signaling pathway.

Core Properties of 2,4-Dibromophenyl Isocyanate

Quantitative data for **2,4-dibromophenyl isocyanate** is summarized below.

Property	Value	Reference
CAS Number	55076-90-9	[1]
Molecular Weight	276.91 g/mol	[1]
Molecular Formula	C ₇ H ₃ Br ₂ NO	[1]
IUPAC Name	2,4-dibromo-1-isocyanatobenzene	[1]

Synthesis and Reactions

2,4-Dibromophenyl isocyanate is a reactive intermediate valuable for the synthesis of a variety of derivatives, most notably ureas, which are of interest in drug discovery.

Experimental Protocol: Synthesis of 2,4-Dibromophenyl Isocyanate

This protocol details the synthesis of **2,4-dibromophenyl isocyanate** from its corresponding aniline precursor, 2,4-dibromoaniline, via phosgenation. Phosgene is extremely toxic, and all manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

- 2,4-Dibromoaniline
- Toluene (anhydrous)
- Phosgene (as a solution in toluene, e.g., 20%)
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- Reaction Setup: A solution of 2,4-dibromoaniline (1 equivalent) in anhydrous toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet for the introduction of phosgene. The reaction is carried out under an inert atmosphere.
- Phosgenation: The phosgene solution (approximately 2-3 equivalents) is added dropwise to the stirred solution of 2,4-dibromoaniline at room temperature.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine starting material and the appearance of the characteristic isocyanate peak ($\sim 2250-2275\text{ cm}^{-1}$).
- Work-up: Upon completion, the reaction mixture is heated to reflux to ensure the conversion of any intermediate carbamoyl chloride to the isocyanate. Excess phosgene and solvent are then removed by distillation under reduced pressure.
- Purification: The crude **2,4-dibromophenyl isocyanate** can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Experimental Protocol: Synthesis of a Urea Derivative

This protocol describes the synthesis of a substituted urea by reacting **2,4-dibromophenyl isocyanate** with an amine, for example, 4-aminophenol.

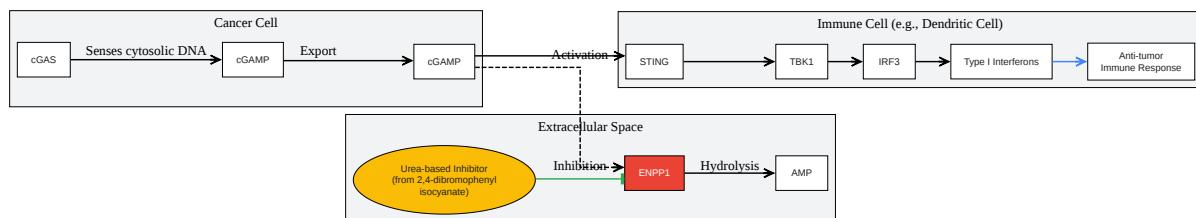
Materials:

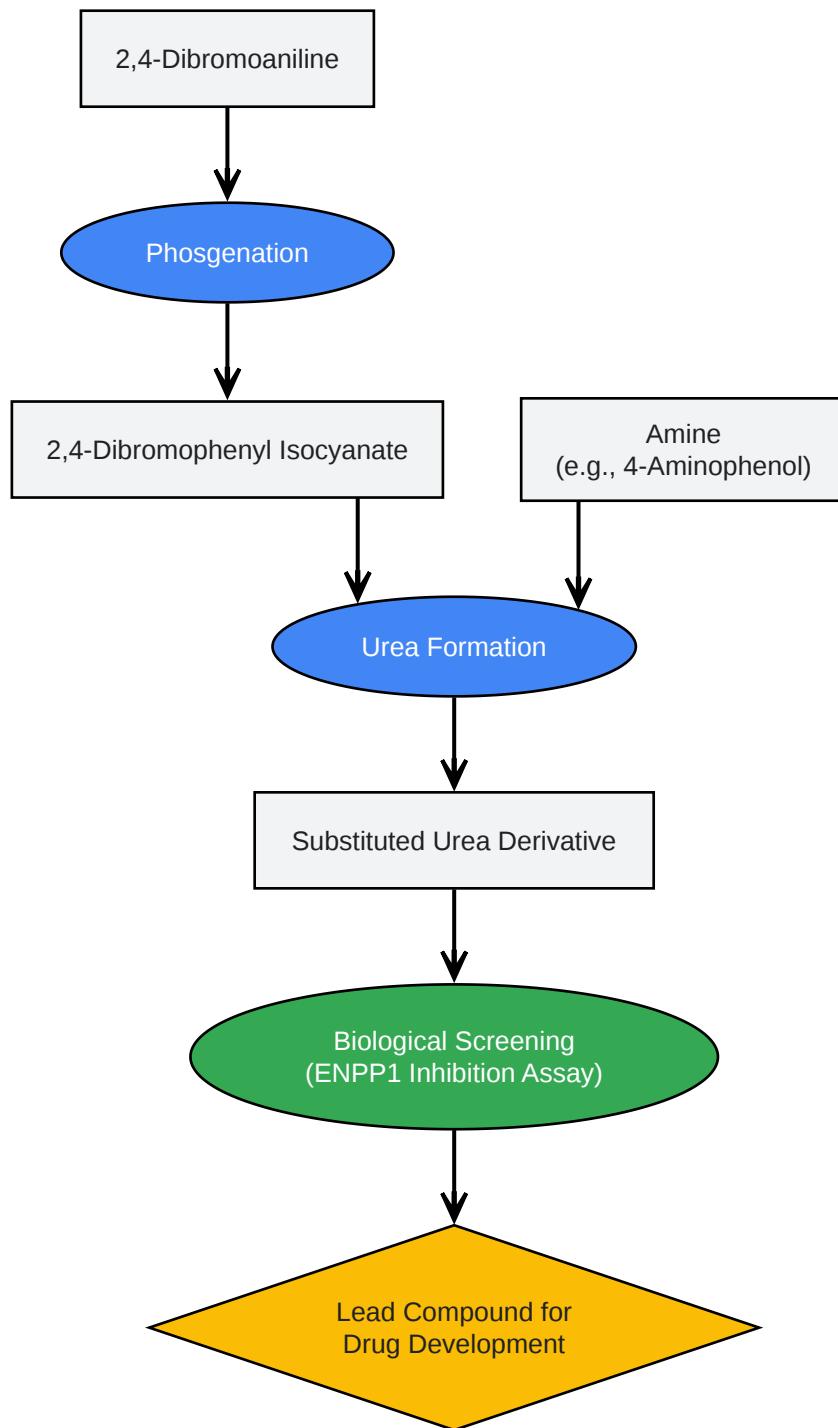
- **2,4-Dibromophenyl Isocyanate**
- 4-Aminophenol
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
- Inert gas (e.g., Nitrogen or Argon)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere, 4-aminophenol (1 equivalent) is dissolved in the anhydrous solvent.
- Addition of Isocyanate: A solution of **2,4-dibromophenyl isocyanate** (1 equivalent) in the same anhydrous solvent is added dropwise to the stirred solution of 4-aminophenol at room temperature.
- Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC. The formation of the urea product is usually indicated by the appearance of a new, less polar spot.
- Product Isolation: The urea derivative often precipitates out of the reaction mixture. The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.
- Purification and Characterization: If necessary, the crude product can be further purified by recrystallization. The structure and purity of the synthesized urea derivative are confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Relevance in Drug Discovery: Targeting the cGAMP-STING Pathway


The cGAMP-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring in cancer cells.^[2] ^[3] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can mount a potent anti-tumor immune response.^[2]


However, some cancer cells can evade this immune surveillance. One mechanism of evasion involves the enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which is a transmembrane glycoprotein that can hydrolyze the signaling molecule cGAMP in the extracellular space.^[2]^[4]^[5] By degrading cGAMP, ENPP1 dampens the STING-mediated anti-tumor response, promoting tumor growth and metastasis.^[3]^[4]

Therefore, inhibitors of ENPP1 are being actively investigated as a novel cancer immunotherapy strategy.^[2] By blocking the activity of ENPP1, these inhibitors can protect cGAMP from degradation, thereby enhancing STING signaling and boosting the body's natural anti-cancer immunity.^[3] Urea derivatives synthesized from **2,4-dibromophenyl isocyanate** represent a promising class of small molecules for the development of potent and selective ENPP1 inhibitors. The dibromo-substituted phenyl ring can be a key structural motif for achieving high-affinity binding to the enzyme's active site.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cGAMP-STING signaling pathway and a general workflow for the synthesis of urea-based ENPP1 inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metastasis and immune evasion from extracellular cGAMP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2,4-Dibromophenyl Isocyanate in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1351879#2-4-dibromophenyl-isocyanate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

